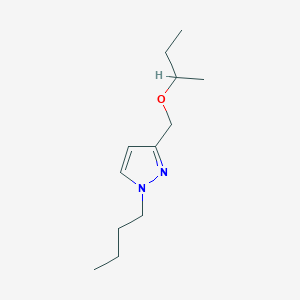
2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide" is a pyrimidine derivative, which is a class of compounds that have been extensively studied due to their wide range of biological activities. Pyrimidine derivatives are known to possess antitumor, antibacterial, and antifolate properties, making them significant in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the interaction of amino-thioxopropanamides with anilinomethylene derivatives of dicarbonyl compounds. For instance, the interaction of 3-amino-3-thioxopropanamides with 2-anilinomethylene derivatives of dimedone, 1,3-cyclohexanedione, and Meldrum’s acid leads to the formation of 2-amino-2-oxoethyl-6-thioxo-1,6-dihydropyrimidine-5-carboxamides, which can be further alkylated to form various substituted pyrimidine-5-carboxamide derivatives .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a pyrimidine ring, which can be substituted at various positions to yield compounds with different biological activities. For example, the introduction of various substituents such as phenyl, chlorophenyl, dichlorophenyl, nitrophenyl, dimethoxyphenyl, and naphthyl groups can significantly alter the potency of these compounds as inhibitors of enzymes like thymidylate synthase (TS) .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including oxidative addition reactions, which are used to append different substituents to the pyrimidine core. For instance, aryl thiols can be appended to the 5-position of a pyrimidine intermediate using iodine, ethanol, and water under conditions that also deprotect the amino group . Additionally, late-stage functionalization strategies, such as bromination and Suzuki-Miyaura reactions, can be employed to introduce aryl groups at specific positions on the pyrimidine core .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and bioavailability, are influenced by the nature and position of substituents on the pyrimidine ring. For example, the introduction of trifluoromethyl groups can affect the cell-based activity and gastrointestinal permeability of these compounds . Furthermore, the solid-state structures of pyrimidine derivatives can be stabilized by a combination of hydrogen bonds, π-interactions, and electrostatic energy contributions, as revealed by Hirshfeld surface analysis and DFT calculations .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
One key area of scientific research involving the compound 2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide and its derivatives focuses on their synthesis and antimicrobial activities. Gad-Elkareem, Abdel-fattah, and Elneairy (2011) explored the synthesis of thio-substituted ethyl nicotinate derivatives, thieno[2,3-b]pyridines, and pyridothienopyrimidine derivatives, starting from a related compound. Some of these synthesized compounds demonstrated in vitro antimicrobial activities, highlighting their potential as antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Antibacterial and Antifungal Activities
Another study by Vasu et al. (2003) reported on two compounds closely related to our compound of interest, which showed notable antibacterial and antifungal activities. This research underlines the potential of such compounds in developing new antimicrobial agents (Vasu, Nirmala, Choudhury, Mohan, Saravanan, & Narasimhamurthy, 2003).
Synthesis and Spectral Characterization
Further, the work by Ahmed F. Ahmed et al. (2018) on the synthesis and spectral characterization of novel thienopyrazole derivatives, starting from aminoamide derivatives, contributes to the body of knowledge on the chemical synthesis and potential applications of these compounds in scientific research (Ahmed, El-Dean, Zaki, & Radwan, 2018).
Exploration of Antimicrobial and Antioxidant Potential
Kumar et al. (2011) synthesized a series of quinazoline-4(3H)-ones derivatives, demonstrating their potent in vitro antibacterial activities against various bacterial strains and profound antioxidant potential. This study suggests the versatility of such compounds in developing treatments with antibacterial and antioxidant properties (Kumar, Sharma, Kumari, & Kalal, 2011).
Propriétés
IUPAC Name |
2-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O3S/c1-25-19(28)16(18(27)24-14-5-3-2-4-6-14)11-22-20(25)29-12-17(26)23-15-9-7-13(21)8-10-15/h2-11H,12H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYVJRSLAIJHAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Br)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(4-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B3009146.png)
![2-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride](/img/structure/B3009148.png)

![1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3009151.png)
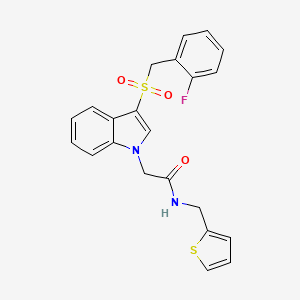
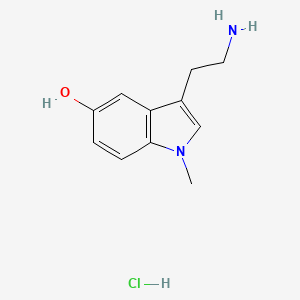
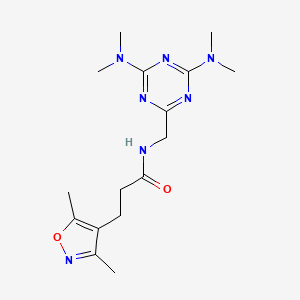
![N-mesityl-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3009155.png)
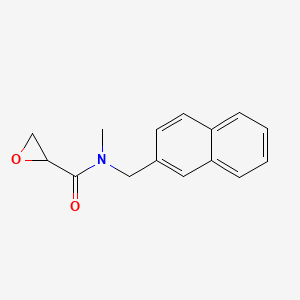
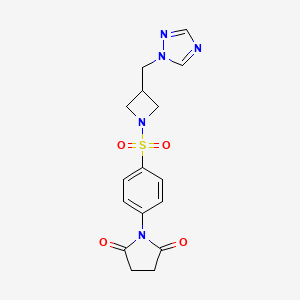
![2-[(2-Chloroacetyl)amino]-N-(4-chlorophenyl)propanamide](/img/structure/B3009162.png)
![8-(2-(4-Methoxyphenyl)acetyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3009163.png)

